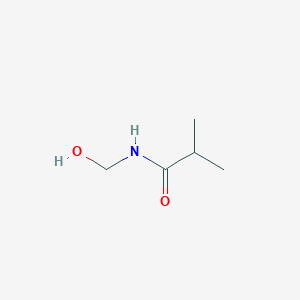

N-(Hydroxymethyl)isobutyramide

Description

N-(Hydroxymethyl)isobutyramide refers to a class of compounds characterized by an isobutyramide backbone (CH₂C(CH₃)₂CONH₂) modified with a hydroxymethyl (-CH₂OH) substituent. A representative example is N-(1-(5-fluoropyridin-3-yl)-3-(hydroxymethyl)-1H-pyrazol-4-yl)isobutyramide (Compound 435), synthesized via sodium borohydride reduction of an aldehyde precursor. This compound exhibits a hydroxymethyl group attached to a pyrazole ring, enabling applications in medicinal chemistry and asymmetric synthesis . Its synthesis involves key steps such as thionyl chloride-mediated chlorination (yielding 94% purity) and subsequent reduction to stabilize the hydroxymethyl functionality . The compound’s structural versatility and reactivity make it a precursor for further functionalization in drug development.

Properties

IUPAC Name |

N-(hydroxymethyl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(2)5(8)6-3-7/h4,7H,3H2,1-2H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPGYAXCQYSOGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)isobutyramide can be synthesized through the reaction of isobutyramide with formaldehyde. The reaction typically occurs under mild conditions, with the presence of a base to facilitate the formation of the hydroxymethyl group.

Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of isobutyramide with formaldehyde in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form primary amines.

Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Compounds with different functional groups replacing the hydroxymethyl group.

Scientific Research Applications

N-(Hydroxymethyl)isobutyramide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(Hydroxymethyl)isobutyramide exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Isobutyramide derivatives differ primarily in substituents attached to the nitrogen or adjacent groups, which dictate their physicochemical properties and applications. Below is a comparative analysis:

Physicochemical Properties

- Solubility : Hydroxymethyl derivatives (e.g., Compound 435) exhibit higher polarity due to the -CH₂OH group, favoring aqueous solubility over DEHiBA’s lipophilic alkyl chains .

- Thermal Stability : Poly(N-vinylisobutyramide), a polymer analog, shows a sharp lower critical solution temperature (LCST) at 39°C, comparable to poly(N-isopropylacrylamide), highlighting tunable thermoresponsiveness .

Pharmacological Relevance

- Controlled Substances: meta-fluorofentanyl (N-(3-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide) demonstrates how aryl/piperidine substitutions confer potent opioid activity, contrasting with non-pharmacological hydroxymethyl derivatives .

- Drug Intermediates : Compound 435’s hydroxymethyl group enables facile derivatization into antiviral or anticancer agents, as seen in nucleotide analogs (e.g., CAS 1237684-87-5) .

Biological Activity

N-(Hydroxymethyl)isobutyramide is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound features a hydroxymethyl group attached to an isobutyramide backbone. The presence of the hydroxymethyl group enhances the compound's ability to form hydrogen bonds, which can influence its reactivity and interactions with biological molecules. The molecular formula for this compound is C5H11NO2, with a molecular weight of approximately 115.15 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The hydroxymethyl group can participate in hydrogen bonding, potentially affecting enzyme activities and cellular signaling pathways. Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory and immunomodulatory effects .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Anti-inflammatory Effects : Compounds in the same class have shown the ability to suppress cytokine production in immune cells, suggesting a possible role in managing inflammatory conditions .

- Antimicrobial Properties : Some studies have explored the antimicrobial effects of related compounds, indicating potential applications in treating infections.

- Therapeutic Applications : There is ongoing research into the use of this compound as a precursor in drug development for conditions such as cancer and viral infections.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Suppression of cytokine production | |

| Antimicrobial | Inhibition of bacterial growth | |

| Therapeutic Potential | Applications in cancer and viral treatment |

Case Studies

-

Case Study on Anti-inflammatory Activity :

A study evaluated the effects of this compound on RBL-2H3 cells, which are used to model mast cell degranulation. The results indicated that treatment with the compound significantly reduced histamine release upon stimulation, demonstrating its potential as an anti-inflammatory agent . -

Case Study on Antimicrobial Properties :

In a separate investigation, derivatives of this compound were tested against various bacterial strains. The results showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.

Research Findings

Recent findings highlight the pharmacological potential of this compound:

- A study published in PubMed indicated that similar compounds could modulate immune responses by altering cytokine profiles in macrophages .

- Another research effort focused on the synthesis and evaluation of this compound derivatives, revealing enhanced biological activities compared to their parent compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.